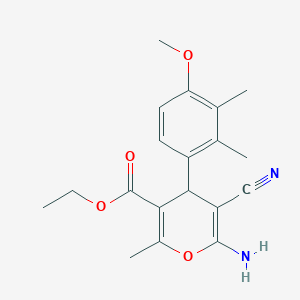![molecular formula C16H16Cl2O2 B4926078 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene), also known as BOCB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of aromatic compounds and is a derivative of benzene. BOCB has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a building block for the synthesis of new drugs. In biochemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a probe to study protein-ligand interactions. In pharmacology, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a tool to study the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is not fully understood. However, it has been shown to interact with proteins through hydrophobic interactions and hydrogen bonding. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to bind to the active site of enzymes, which can lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have cytotoxic effects on cancer cells. In vivo studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can decrease the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has several advantages for lab experiments. It is stable, easy to handle, and has a high yield. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have low toxicity and is not mutagenic or carcinogenic. However, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can also interact with other compounds, which can affect the results of experiments.
Zukünftige Richtungen
For the use of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) in scientific research include the synthesis of new derivatives, the study of protein-ligand interactions, and the development of new diagnostic tools.
Synthesemethoden
The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) involves the reaction of 3-chlorophenol with 1,4-butanediol in the presence of a base catalyst. The reaction takes place at a high temperature, and the product is purified through crystallization. The yield of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is high, and the product is stable and easy to handle.
Eigenschaften
IUPAC Name |
1-chloro-3-[4-(3-chlorophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2/c17-13-5-3-7-15(11-13)19-9-1-2-10-20-16-8-4-6-14(18)12-16/h3-8,11-12H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFQUZJXRQKMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[4-(3-chlorophenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)

![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)